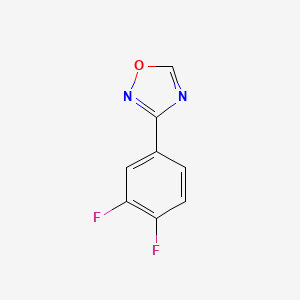
3-(3,4-Difluorophenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Difluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 3,4-difluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4-difluorobenzohydrazide with cyanogen bromide in the presence of a base, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-(3,4-Difluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
3-(3,4-Difluorophenyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and liquid crystals.
作用机制
The mechanism of action of 3-(3,4-Difluorophenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- 3-(3,4-Dichlorophenyl)-1,2,4-oxadiazole
- 3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole
- 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole
Uniqueness
3-(3,4-Difluorophenyl)-1,2,4-oxadiazole is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.
属性
分子式 |
C8H4F2N2O |
|---|---|
分子量 |
182.13 g/mol |
IUPAC 名称 |
3-(3,4-difluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H4F2N2O/c9-6-2-1-5(3-7(6)10)8-11-4-13-12-8/h1-4H |
InChI 键 |
SFBYEPWBJJAGEM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=NOC=N2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B12445873.png)
![[1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12445886.png)
![3-[(Furan-2-ylmethyl)amino]-4-{2-[(2-methyl-1,3-dioxolan-2-yl)acetyl]hydrazinyl}-4-oxobutanoic acid (non-preferred name)](/img/structure/B12445890.png)
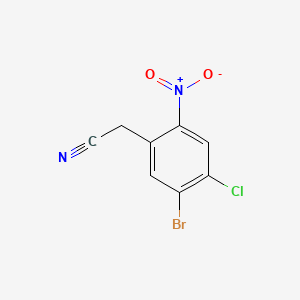
![(5E)-5-[(4-isopropoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12445910.png)


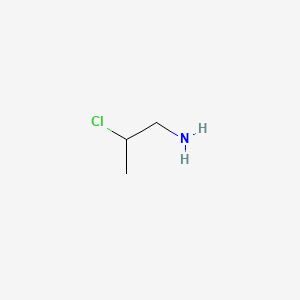
![4-Chloro-3-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B12445934.png)
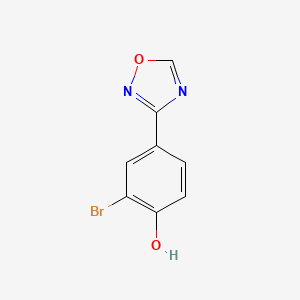

![4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N-phenylbenzamide](/img/structure/B12445945.png)
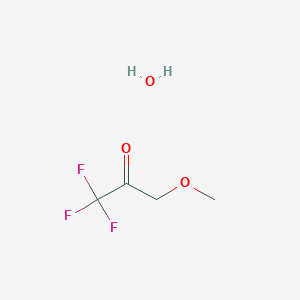
![4-ethoxy-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-3-nitrobenzamide](/img/structure/B12445961.png)
